N-(2-{[1-(cyclopentylcarbamoyl)cyclohexyl](furan-2-ylmethyl)amino}-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a cyclohexyl group, a furan-2-ylmethyl group, and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentylcarbamoyl and cyclohexyl intermediates, followed by their coupling with the furan-2-ylmethyl group. The final step involves the introduction of the benzamide group under controlled conditions. Common reagents used in these reactions include cyclopentylamine, cyclohexanone, furan-2-carbaldehyde, and benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and furan-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ginsenoside Compound K: Known for its pharmacological properties, including anti-diabetic and anti-inflammatory effects.
Carbonylnitrile Compounds: Used in reductive amination reactions.
Uniqueness
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H33N3O4 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[2-[[1-(cyclopentylcarbamoyl)cyclohexyl]-(furan-2-ylmethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C26H33N3O4/c30-23(18-27-24(31)20-10-3-1-4-11-20)29(19-22-14-9-17-33-22)26(15-7-2-8-16-26)25(32)28-21-12-5-6-13-21/h1,3-4,9-11,14,17,21H,2,5-8,12-13,15-16,18-19H2,(H,27,31)(H,28,32) |
InChI Key |
YUKKBOCKBXMUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N(CC3=CC=CO3)C(=O)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.